Cyclo(-RGDfK) TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

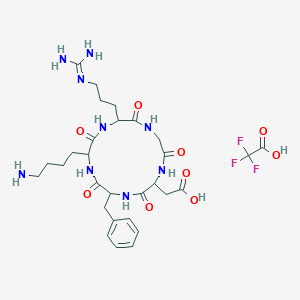

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCQIPJAWCYHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42F3N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Cyclo(-RGDfK) TFA: A Technical Guide for Researchers

Cyclo(-RGDfK) TFA is a synthetic cyclic pentapeptide that serves as a potent and selective inhibitor of αvβ3 integrin.[1][2][3][4][5][6][7] Its trifluoroacetic acid (TFA) salt form enhances the compound's stability and biocompatibility.[8] The core of its mechanism of action lies in its high-affinity binding to αvβ3 integrins, which are often overexpressed on the surface of tumor cells and endothelial cells of newly forming blood vessels.[8][9] This targeted binding disrupts the natural interactions of integrins with the extracellular matrix, thereby interfering with crucial downstream signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.

Molecular Interaction and Binding Affinity

The Arg-Gly-Asp (RGD) sequence within the cyclic peptide mimics the binding motif of natural αvβ3 integrin ligands, such as vitronectin, fibronectin, and fibrinogen. The cyclization of the peptide constrains its conformation, which has been shown to increase both its affinity and selectivity for αvβ3 over other integrins.[10] This high-affinity binding competitively inhibits the attachment of extracellular matrix proteins to the integrin, thus blocking the initiation of downstream signaling cascades.

Quantitative Binding Data

The binding affinity of Cyclo(-RGDfK) for various integrins has been quantified in several studies. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd).

| Parameter | Value | Target | Notes |

| IC50 | 0.94 nM | αvβ3 Integrin | Indicates high potency as an inhibitor.[1][2][3][4][5][6][7] |

| IC50 | 1.33 nM | αvβ3 Integrin | [11] |

| Kd | 41.70 nM | Purified Integrin | Represents the equilibrium dissociation constant.[1][8] |

| IC50 | 182 nM | αvβ5 Integrin | Shows selectivity for αvβ3 over αvβ5.[12] |

Downstream Signaling Pathways

By blocking the ligand-binding function of αvβ3 integrin, this compound effectively modulates intracellular signaling pathways critical for tumor progression and angiogenesis. The primary pathways affected are the PI3K/AKT and MAPK/MMP-9 signaling cascades.

PI3K/AKT Pathway

Inhibition of αvβ3 integrin by Cyclo(-RGDfK) has been shown to down-regulate the PI3K/AKT signaling pathway.[13] This pathway is a central regulator of cell survival, proliferation, and growth. By disrupting this pathway, Cyclo(-RGDfK) can inhibit the proliferation of cancer cells and vascular smooth muscle cells.[13] This leads to a decrease in the expression of key cell cycle proteins such as Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA).[13]

MAPK/MMP-9 Pathway

Cyclo(-RGDfK) has also been demonstrated to inhibit the activation of the MAPK/MMP-9 signaling pathway.[13] This pathway is crucial for cell migration and invasion, as Matrix Metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix. By suppressing this pathway, Cyclo(-RGDfK) can reduce the metastatic potential of cancer cells and alleviate blood-brain barrier disruption in conditions like subarachnoid hemorrhage.[13]

Experimental Protocols

The investigation of this compound's mechanism of action involves various in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Isolated Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of Cyclo(-RGDfK) to purified integrin receptors.

Methodology:

-

Plate Coating: Purified integrin (e.g., αvβ3) is diluted to 1 μg/mL in a coating buffer and immobilized on 96-well plates overnight at 4°C.

-

Blocking: The wells are washed and then blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Competitive Binding: A biotinylated ligand known to bind the integrin is added to the wells along with varying concentrations of Cyclo(-RGDfK).

-

Incubation: The plate is incubated for a specified time (e.g., 1 hour) at 37°C to allow for competitive binding.

-

Detection: After washing, an enzyme-conjugated streptavidin (e.g., alkaline phosphatase-conjugated goat anti-biotin antibody at 1 μg/mL) is added and incubated for 1 hour at 37°C.[1]

-

Substrate Addition: A chromogenic substrate (e.g., p-nitrophenyl phosphate) is added, and the absorbance is measured.[1]

-

Data Analysis: The concentration of Cyclo(-RGDfK) that inhibits 50% of the biotinylated ligand binding (IC50) is determined graphically.[1] Binding in the absence of a competitor is considered 100%, and binding to blocked wells without integrin is 0%.[1]

Cell Migration and Proliferation Assays

These assays assess the functional consequences of αvβ3 integrin inhibition by Cyclo(-RGDfK) on cell behavior.

Methodology for Cell Migration (Transwell Assay):

-

Cell Seeding: Cells (e.g., A7R5 vascular smooth muscle cells) are seeded in the upper chamber of a Transwell insert.[13]

-

Treatment: The cells are pre-treated with Cyclo(-RGDfK) (e.g., 20 nM) for 1 hour before adding a chemoattractant (e.g., Fibrinopeptide A) to the lower chamber.[13]

-

Incubation: The plate is incubated for a period to allow for cell migration through the porous membrane (e.g., 12 hours).[13]

-

Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Analysis: The number of migrated cells in the treated group is compared to the control group to determine the inhibitory effect of Cyclo(-RGDfK).

Methodology for Cell Proliferation (e.g., MTT Assay):

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with different concentrations of Cyclo(-RGDfK) in the presence or absence of a growth stimulus.

-

Incubation: The cells are incubated for a period to allow for proliferation (e.g., 24-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength, which is proportional to the number of viable, proliferating cells.

-

Analysis: The proliferation in treated groups is compared to the control to assess the anti-proliferative effect of Cyclo(-RGDfK).

Conclusion

References

- 1. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|500577-51-5|COA [dcchemicals.com]

- 5. This compound | Integrin | TargetMol [targetmol.com]

- 6. Cyclo (RGDfK) (CAS 161552-03-0) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. cpcscientific.com [cpcscientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Binding Affinity and Signaling of Cyclo(-RGDfK) TFA with αvβ3 Integrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and subsequent intracellular signaling pathways initiated by the interaction of the cyclic peptide Cyclo(-RGDfK) TFA with the αvβ3 integrin receptor. The information presented herein is intended to support research and development efforts in fields such as oncology, angiogenesis, and targeted drug delivery.

Quantitative Binding Affinity Data

The binding affinity of Cyclo(-RGDfK) and its trifluoroacetate (TFA) salt for the αvβ3 integrin has been quantified using various experimental approaches. The following table summarizes the key binding parameters reported in the literature.

| Compound | Parameter | Value |

| Cyclo(-RGDfK) | IC50 | 0.94 nM[1][2][3][4][5][6] |

| Cyclo(-RGDfK) | Kd | 41.70 nM[2][7][8] |

| This compound | IC50 | 0.94 nM[3][5] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the ligand required to inhibit 50% of the specific binding of a competing ligand. A lower IC50 value indicates a higher binding affinity. Kd (Dissociation constant) is an equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components. A lower Kd value indicates a higher binding affinity.

Experimental Protocols: Isolated Integrin Binding Assay

The determination of the IC50 value for Cyclo(-RGDfK) is typically performed using a solid-phase competitive binding assay. The following is a detailed methodology for such an experiment.[2]

Objective: To determine the concentration of Cyclo(-RGDfK) required to inhibit 50% of the binding of a known biotinylated ligand to purified αvβ3 integrin.

Materials:

-

Purified αvβ3 integrin

-

96-well microtiter plates

-

Bovine Serum Albumin (BSA)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 µM MnCl₂, 0.1% BSA)

-

Biotinylated ligand (e.g., biotinylated vitronectin or a biotinylated RGD peptide)

-

This compound (or Cyclo(-RGDfK))

-

Alkaline phosphatase-conjugated streptavidin (or anti-biotin antibody)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Wash Buffer (e.g., Binding Buffer with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Plate Coating: 96-well microtiter plates are coated with purified αvβ3 integrin (e.g., 1 µg/mL in a suitable buffer) and incubated overnight at 4°C.

-

Blocking: The wells are washed with Wash Buffer and then blocked with a solution of 3% BSA in Binding Buffer for at least 1 hour at room temperature to prevent non-specific binding.

-

Competitive Binding: The blocked wells are incubated with a constant concentration of the biotinylated ligand in the presence of serially diluted concentrations of Cyclo(-RGDfK). A control group with no competitor is included to determine 100% binding, and a background control with no integrin is included to determine 0% binding. The incubation is typically carried out for 2-3 hours at room temperature.

-

Washing: The wells are washed multiple times with Wash Buffer to remove unbound reagents.

-

Detection: Alkaline phosphatase-conjugated streptavidin is added to each well and incubated for 1 hour at room temperature. This will bind to the biotinylated ligand that is bound to the integrin.

-

Substrate Addition: After another wash step, the pNPP substrate is added to each well. The alkaline phosphatase will catalyze the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.

-

Data Acquisition: The absorbance is measured at a wavelength of 405 nm using a plate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the Cyclo(-RGDfK) concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

αvβ3 Integrin Signaling Pathways

The binding of Cyclo(-RGDfK) to αvβ3 integrin on the cell surface initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and Src family kinases. These kinases, in turn, modulate downstream pathways, including the MAP kinase and PI3K/Akt pathways, which are crucial for cell proliferation, survival, migration, and invasion.

Signaling Cascade Description:

-

Initiation: The binding of Cyclo(-RGDfK) to the extracellular domain of αvβ3 integrin induces a conformational change in the integrin, leading to its clustering and the formation of focal adhesions.

-

FAK and Src Activation: This clustering facilitates the recruitment of Focal Adhesion Kinase (FAK) to the cytoplasmic tail of the β-integrin subunit. This recruitment leads to the autophosphorylation of FAK on tyrosine residue 397 (Y397). This phosphorylated site serves as a docking site for the SH2 domain of Src family kinases. The binding of Src to FAK results in the full activation of both kinases.

-

MAP Kinase Pathway Activation:

-

Grb2/Sos/Ras Pathway: Activated FAK can be phosphorylated by Src at other sites, creating a binding site for the adaptor protein Grb2. Grb2, in complex with the guanine nucleotide exchange factor Sos, is recruited to the focal adhesion complex. Sos then activates the small GTPase Ras by promoting the exchange of GDP for GTP. Activated Ras initiates the MAP kinase cascade by activating Raf, which in turn phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK.

-

p130Cas/Crk Pathway: The FAK/Src complex also phosphorylates the adaptor protein p130Cas. Phosphorylated p130Cas recruits another adaptor protein, Crk, which can also associate with Sos, providing an alternative mechanism for Ras activation and subsequent MAP kinase signaling.

-

-

PI3K/Akt Pathway Activation:

-

The phosphorylated Y397 on FAK can also serve as a docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This recruitment brings PI3K to the plasma membrane, where it can phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

PIP3 acts as a second messenger, recruiting and activating PDK1, which in turn phosphorylates and activates Akt (also known as Protein Kinase B).

-

-

Cellular Responses: Activated ERK and Akt translocate to the nucleus, where they phosphorylate various transcription factors, leading to changes in gene expression that promote cell proliferation, survival, migration, and invasion.

This guide provides a foundational understanding of the interaction between this compound and αvβ3 integrin. Further research into the nuances of these signaling pathways will continue to illuminate their roles in health and disease, paving the way for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactome | p130Cas linkage to MAPK signaling for integrins [reactome.org]

- 3. embopress.org [embopress.org]

- 4. Introduction of p130cas signaling complex formation upon integrin-mediated cell adhesion: a role for Src family kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Cyclo(-RGDfK) TFA in Elucidating Integrin-Mediated Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclo(-RGDfK) trifluoroacetate (TFA), a potent and selective antagonist of αvβ3 integrin, and its application in the study of integrin-mediated signaling pathways. This document offers a comprehensive resource, including quantitative binding data, detailed experimental protocols, and visualizations of key cellular processes, to facilitate research and development in areas such as oncology, angiogenesis, and regenerative medicine.

Introduction to Cyclo(-RGDfK) TFA and Integrin Signaling

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. Comprising α and β subunits, they play a pivotal role in cellular communication, influencing processes such as cell proliferation, survival, migration, and differentiation. The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins, and its interaction with the extracellular matrix (ECM) initiates a cascade of intracellular signaling events.

Cyclo(-RGDfK) is a cyclic pentapeptide that mimics the RGD motif, exhibiting high affinity and selectivity for αvβ3 and αvβ5 integrins, which are often overexpressed in tumor cells and angiogenic blood vessels. The trifluoroacetate salt form enhances the stability and bioavailability of the peptide. By competitively inhibiting the binding of ECM proteins like vitronectin to these integrins, this compound serves as a powerful tool to dissect the downstream signaling pathways and to develop targeted therapeutics.

Quantitative Data: Binding Affinities of Cyclo(-RGDfK)

The efficacy of Cyclo(-RGDfK) as an integrin antagonist is underscored by its strong binding affinity. The following table summarizes key quantitative data from various studies.

| Parameter | Integrin Subtype | Value | Reference |

| IC50 | αvβ3 | 0.94 nM - 2.3 nM | [1][2][3][4][5][6] |

| αvβ5 | ~250 nM | [7] | |

| αvβ6 | 55 nM | [6] | |

| α5β1 | 141 - 236 nM | [7] | |

| αIIbβ3 | >10,000 nM | [7] | |

| Kd | αvβ3 | 41.70 nM | [3][8] |

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to block 50% of the target's activity. Kd: The dissociation constant, indicating the binding affinity between the ligand and the receptor. A lower Kd value signifies a higher binding affinity.

Core Signaling Pathways and Experimental Workflows

This compound-mediated inhibition of integrin binding triggers a cascade of changes in intracellular signaling. The diagrams below, generated using the DOT language, illustrate the key affected pathways and a typical experimental workflow for studying these effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on integrin-mediated signaling.

Preparation of this compound Solutions

-

Stock Solution: Dissolve this compound powder in sterile, nuclease-free water or dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM. For in vivo studies, specific formulations may be required to enhance solubility and stability.[8][9]

-

Working Solution: Dilute the stock solution to the desired final concentration in cell culture medium or an appropriate buffer immediately before use. It is recommended to prepare fresh working solutions for each experiment.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an ECM-coated surface and the inhibitory effect of this compound.

-

Plate Coating: Coat 96-well plates with an ECM protein (e.g., 10 µg/mL fibronectin or vitronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.[9]

-

Seeding: Add the cell suspension (e.g., 5 x 10⁴ cells/well) to the coated and blocked wells.

-

Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain the adherent cells with a suitable dye (e.g., crystal violet) and quantify the absorbance using a plate reader.

Cell Migration Assays

This assay assesses collective cell migration.

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing different concentrations of this compound.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

This assay measures chemotactic cell migration.

-

Chamber Setup: Place a cell culture insert (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium, with or without this compound, and seed them into the upper chamber of the insert.

-

Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a dye like crystal violet.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., FAK, Akt, ERK) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining of Focal Adhesions

This method allows for the visualization of focal adhesions and the actin cytoskeleton.

-

Cell Culture: Grow cells on glass coverslips.

-

Treatment: Treat cells with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[11]

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against a focal adhesion protein (e.g., vinculin or paxillin).

-

Secondary Antibody and Phalloidin Staining: Incubate with a fluorescently labeled secondary antibody and a fluorescently labeled phalloidin conjugate to stain F-actin.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

In Vivo Tumor Imaging

Fluorescently labeled Cyclo(-RGDfK) can be used to visualize tumors in animal models.

-

Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting tumor cells that express high levels of αvβ3 integrin.

-

Probe Administration: Intravenously inject a fluorescently labeled Cyclo(-RGDfK) conjugate (e.g., Cy5.5- or Cy7-labeled).[12] A typical dose might be in the range of 10-100 nmol per mouse.[13]

-

Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), image the mice using a suitable in vivo imaging system.[12]

-

Specificity Control: To demonstrate target specificity, co-inject a blocking dose of unlabeled Cyclo(-RGDfK) in a control group of animals.

-

Ex Vivo Analysis: After the final imaging time point, euthanize the animals and excise the tumors and major organs for ex vivo imaging to confirm probe distribution.[12]

Conclusion

This compound is an invaluable tool for researchers studying integrin-mediated signaling. Its high affinity and selectivity for αvβ3 integrin allow for the precise dissection of downstream signaling cascades and the investigation of the roles of these pathways in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance our understanding of integrin biology and to facilitate the development of novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. biotium.com [biotium.com]

- 12. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Assessment of Cyclo(-RGDfK) TFA Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-RGDfK) TFA is a cyclic pentapeptide and a potent, selective inhibitor of αvβ3 integrin, with a reported IC50 value of 0.94 nM for its target.[1][2][3][4] Integrin αvβ3 is a cell surface receptor that is often overexpressed on tumor cells and angiogenic endothelial cells, playing a crucial role in cell adhesion, migration, proliferation, and survival.[5][6] Consequently, targeting this integrin with antagonists like this compound presents a promising strategy in cancer therapy. This technical guide provides an initial assessment of the cytotoxic properties of unconjugated this compound, summarizing available data, detailing relevant experimental protocols, and visualizing the potential signaling pathways involved in its cytotoxic mechanism.

While this compound is primarily utilized for its targeting capabilities in drug delivery systems, evidence suggests that related cyclic RGD peptides can induce apoptosis in certain cell types, indicating a potential for intrinsic cytotoxic activity.[7] This guide will synthesize the available information to provide a foundational understanding for researchers investigating the cytotoxic potential of this compound.

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data for the unconjugated this compound peptide on various cancer cell lines is not extensively available in the public domain. However, studies on structurally similar cyclic RGD peptides provide valuable insights into its potential cytotoxic effects. The following table summarizes the pro-apoptotic activity of a closely related cyclic peptide, cyclo(-RGDfV), on endothelial cells. It is important to note that this data should be considered as a surrogate, and specific experimental validation for this compound is required.

Table 1: Pro-Apoptotic Activity of a Structurally Similar Cyclic RGD Peptide

| Compound | Cell Line | Assay | Parameter | Value | Incubation Time (hours) |

| cyclo(-RGDfV) | Endothelial Cells | TUNEL Assay | EC50 | ~100 µg/mL | 24 |

Data extrapolated from a study on cyclo(-RGDfV) which shares the core RGD motif and cyclic structure with Cyclo(-RGDfK). The study suggests that the induction of apoptosis is a dose- and time-dependent effect.

Experimental Protocols

To assess the cytotoxicity of this compound, standard in vitro assays can be employed. The following are detailed methodologies for key experiments based on established protocols and findings from related studies.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the peptide on cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

This compound

-

Target cancer cell lines (e.g., U-87 MG glioblastoma, MCF-7 breast cancer, M-3 melanoma)[5]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assay (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis. The following protocol is adapted from studies on related cyclic RGD peptides that have been shown to induce apoptosis.[8][9]

-

Materials:

-

This compound

-

Target cells (e.g., endothelial cells or cancer cell lines)

-

Cell culture plates or chamber slides

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides, e.g., BrdUTP)

-

Fluorescently labeled antibody against the incorporated nucleotide (if not directly labeled)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

-

-

Procedure:

-

Cell Culture and Treatment: Culture cells on chamber slides or in appropriate culture plates. Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include positive (e.g., DNase I treated) and negative (untreated) controls.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.

-

TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Detection (if necessary): If using an indirect labeling method, wash the cells and incubate with the fluorescently labeled antibody.

-

Counterstaining: Wash the cells and counterstain the nuclei with DAPI.

-

Imaging: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells per condition.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the competitive inhibition of ligand binding to αvβ3 integrin. The induction of apoptosis by unconjugated cyclic RGD peptides is thought to be triggered by the clustering of these integrins on the cell surface in the absence of a productive survival signal from the extracellular matrix.[5]

Proposed Signaling Pathway for Integrin-Mediated Apoptosis

The binding of multivalent or high concentrations of cyclic RGD peptides can lead to the aggregation of αvβ3 integrins. This clustering, without the proper engagement with the extracellular matrix and associated growth factor signaling, can initiate a pro-apoptotic signaling cascade. A key event in this process is the recruitment and activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Activated caspase-8 can then cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow for the initial assessment of this compound cytotoxicity would involve a primary screen for effects on cell viability, followed by a more specific investigation into the mechanism of cell death.

Experimental workflow for assessing cytotoxicity.

Conclusion

The initial assessment of this compound's intrinsic cytotoxicity suggests a potential for inducing apoptosis, particularly in cells that overexpress its target, the αvβ3 integrin. While direct, quantitative cytotoxicity data on a broad range of cancer cell lines is currently lacking, the pro-apoptotic effects of structurally similar cyclic RGD peptides provide a strong rationale for further investigation. The experimental protocols and proposed signaling pathways outlined in this guide offer a comprehensive framework for researchers and drug development professionals to systematically evaluate the cytotoxic potential of this compound. Future studies should focus on generating specific IC50 values across various cancer cell lines and further elucidating the detailed molecular mechanisms underlying its potential pro-apoptotic effects. This will be crucial in determining its utility not only as a targeting moiety but also as a potential standalone therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. sileks.com [sileks.com]

Methodological & Application

Application Notes and Protocols for Radiolabeling Cyclo(-RGDfK) with Gallium-68 for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide Cyclo(-RGDfK) is a well-established ligand that targets the αvβ3 integrin with high affinity and selectivity. The αvβ3 integrin is overexpressed on various tumor cells and activated endothelial cells during angiogenesis, making it an attractive target for diagnostic imaging and targeted therapy of cancer. Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the non-invasive visualization and quantification of physiological processes. Gallium-68 (⁶⁸Ga) is a generator-produced positron-emitting radionuclide with a convenient half-life (68 min), making it ideal for PET imaging with peptides.

This document provides detailed application notes and protocols for the radiolabeling of DOTA-conjugated Cyclo(-RGDfK) (DOTA-c(RGDfK)) with Gallium-68 to produce [⁶⁸Ga]Ga-DOTA-c(RGDfK) for preclinical and clinical PET imaging applications.

Principle of the Method

The process involves the chelation of the metallic radionuclide ⁶⁸Ga³⁺ by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is covalently conjugated to the c(RGDfK) peptide. The labeling reaction is typically performed in an acidic buffer at an elevated temperature to ensure efficient and stable complex formation. The resulting radiolabeled peptide, [⁶⁸Ga]Ga-DOTA-c(RGDfK), can then be purified and formulated for in vivo administration.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and characterization of [⁶⁸Ga]Ga-DOTA-c(RGDfK) and its analogs.

Table 1: Radiolabeling and Quality Control Parameters

| Parameter | Typical Value | Reference |

| Precursor Amount | 5-20 µg | |

| ⁶⁸Ga Activity | 240-790 MBq | |

| Reaction Buffer | Sodium Acetate (0.2 - 2.5 M) | |

| pH | 3.5 - 5.0 | |

| Reaction Temperature | 85 - 100 °C | |

| Incubation Time | 5 - 15 min | |

| Radiochemical Yield | > 95% | |

| Radiochemical Purity | > 98% | |

| Molar Activity | 12.6 - 42 GBq/µmol |

Table 2: In Vitro and In Vivo Characteristics of [⁶⁸Ga]Ga-DOTA-c(RGDfK) Analogs

| Parameter | Value | Compound | Reference |

| Log D (Octanol/PBS) | -2.86 ± 0.01 | [⁶⁸Ga]Ga-DOTA-c(RGDfK) | |

| Log D (Octanol/PBS) | -3.27 ± 0.01 | [⁶⁸Ga]Ga-NODAGA-c(RGDfK) | |

| IC₅₀ (U-87 MG cells) | 159.5 ± 1.3 nM | c(RGDfK) | |

| IC₅₀ (U-87 MG cells) | 205.1 ± 1.4 nM | [natGa]Ga-NODIA-Me-c(RGDfK) | |

| In Vitro Stability (PBS, 2h) | > 97% | [⁶⁸Ga]Ga-DFO-c(RGDyK) | |

| In Vitro Stability (Human Serum, 2h) | > 97% | [⁶⁸Ga]Ga-DFO-c(RGDyK) | |

| Tumor Uptake (U-87 MG, 1h p.i.) | Lower than [⁶⁸Ga]Ga-NODAGA-c(RGDfK) | [⁶⁸Ga]Ga-DOTA-c(RGDfK) | |

| Excretion | Primarily renal |

Experimental Protocols

Preparation of [⁶⁸Ga]Ga-DOTA-c(RGDfK)

This protocol describes the manual radiolabeling of DOTA-c(RGDfK) with ⁶⁸Ga. Automated synthesis modules can also be used and are recommended for clinical production.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator (e.g., ITG GmbH, Eckert & Ziegler)

-

DOTA-c(RGDfK) peptide (e.g., ABX GmbH)

-

Sterile 0.1 M HCl

-

Sodium acetate buffer (2 M, sterile)

-

Sterile water for injection

-

Reaction vial (e.g., 1.5 mL Eppendorf tube)

-

Heating block or water bath

-

Dose calibrator

-

pH indicator strips (range 3-6)

-

C18 Sep-Pak cartridge

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 1 mL of sterile 0.1 M HCl to obtain ⁶⁸GaCl₃. Measure the activity of the eluate in a dose calibrator.

-

In a sterile reaction vial, add 20 µg of DOTA-c(RGDfK) (e.g., from a 1 mg/mL stock solution in water).

-

To the reaction vial, add the ⁶⁸GaCl₃ eluate (e.g., 1 mL).

-

Immediately add 50 µL of 2 M sodium acetate buffer to adjust the pH to approximately 4-5. Verify the pH using a pH indicator strip.

-

Gently mix the reaction solution.

-

Place the reaction vial in a heating block or water bath pre-heated to 95 °C for 10 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

(Optional Purification) For purification, precondition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water. Load the reaction mixture onto the cartridge. Wash the cartridge with 10 mL of sterile water to remove unbound ⁶⁸Ga. Elute the [⁶⁸Ga]Ga-DOTA-c(RGDfK) with 0.5 mL of ethanol/water (50:50).

-

The final product can be formulated in physiological saline for injection.

Quality Control of [⁶⁸Ga]Ga-DOTA-c(RGDfK)

a) Radiochemical Purity (RCP) by Instant Thin Layer Chromatography (ITLC)

-

Stationary Phase: ITLC-SG strips

-

Mobile Phase: 0.1 M citrate buffer (pH 5.0)

-

Procedure:

-

Spot a small drop of the final product onto an ITLC-SG strip.

-

Develop the chromatogram in a chamber containing the mobile phase.

-

In this system, [⁶⁸Ga]Ga-DOTA-c(RGDfK) remains at the origin (Rf = 0), while free ⁶⁸Ga³⁺ moves with the solvent front (Rf = 1).

-

Cut the strip in half and measure the radioactivity of each part in a gamma counter.

-

Calculate the RCP as: (Counts at origin / Total counts) x 100%. A RCP of >98% is generally considered acceptable.

-

b) Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Column: Reversed-phase C18 column (e.g., Jupiter C18, 4.6 x 150 mm, 300 Å, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Gradient: A typical gradient would be a linear increase from ~5% to ~95% Solvent B over 15-20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 220 nm and a radioactivity detector.

-

Procedure:

-

Inject a small volume (~20 µL) of the final product.

-

The retention time of [⁶⁸Ga]Ga-DOTA-c(RGDfK) will be different from that of the unlabeled peptide and free ⁶⁸Ga.

-

Integrate the peaks from the radioactivity detector to determine the percentage of radioactivity corresponding to the product peak.

-

In Vivo PET Imaging Protocol (Preclinical)

This protocol is a general guideline for PET imaging in a tumor-bearing mouse model.

Materials:

-

[⁶⁸Ga]Ga-DOTA-c(RGDfK) solution for injection

-

Tumor-bearing mice (e.g., with U-87 MG or C6 glioma xenografts).

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

-

Syringes and needles for intravenous injection

Procedure:

-

Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).

-

Position the mouse on the scanner bed.

-

Inject approximately 2.17 ± 0.25 MBq of [⁶⁸Ga]Ga-DOTA-c(RGDfK) intravenously via the tail vein.

-

Perform a dynamic PET scan for 60-70 minutes post-injection or a static scan at a specific time point (e.g., 60 minutes).

-

A low-dose CT scan can be acquired for anatomical co-registration.

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM2D or OSEM3D).

-

Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to calculate the standardized uptake value (SUV).

Visualizations

Signaling Pathway

Caption: αvβ3 Integrin Signaling Pathway upon [⁶⁸Ga]Ga-DOTA-c(RGDfK) Binding.

Experimental Workflow

Caption: Workflow for ⁶⁸Ga-DOTA-c(RGDfK) Preparation and Use.

Conclusion

The radiolabeling of c(RGDfK) with ⁶⁸Ga is a robust and reproducible method for producing a PET tracer for imaging αvβ3 integrin expression. The high radiochemical purity and yield, coupled with favorable in vivo characteristics, make [⁶⁸Ga]Ga-DOTA-c(RGDfK) a valuable tool for cancer research and clinical diagnostics. Following the detailed protocols and quality control measures outlined in this document will ensure the successful preparation of this important radiopharmaceutical.

Application Notes and Protocols for Targeting Glioblastoma Multiforme with Cyclo(-RGDfK) TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and a high degree of vascularization.[1] A key molecular target in GBM is the integrin αvβ3, a cell surface receptor that is overexpressed on both glioblastoma cells and the associated neovasculature, while having limited expression in the normal brain.[1][2] This differential expression makes integrin αvβ3 an attractive target for therapeutic intervention and diagnostic imaging.

Cyclo(-RGDfK) is a cyclic peptide containing the arginine-glycine-aspartic acid (RGD) sequence, which is a high-affinity ligand for integrin αvβ3. The trifluoroacetic acid (TFA) salt of Cyclo(-RGDfK) enhances its stability and biocompatibility.[3] By specifically binding to integrin αvβ3, Cyclo(-RGDfK) TFA can be utilized to selectively target glioblastoma cells for various applications, including:

-

Direct therapeutic intervention: By blocking the interaction of integrin αvβ3 with its natural ligands in the extracellular matrix, Cyclo(-RGDfK) can inhibit downstream signaling pathways that promote tumor cell proliferation, survival, migration, and invasion.[4]

-

Targeted drug delivery: Cyclo(-RGDfK) can be conjugated to cytotoxic agents, nanoparticles, or other therapeutic payloads to enhance their delivery to the tumor site, thereby increasing efficacy and reducing systemic toxicity.

-

Molecular imaging: Radiolabeled Cyclo(-RGDfK) derivatives can be used as probes for non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize tumor location, monitor treatment response, and assess integrin αvβ3 expression levels.[5][6]

These application notes provide a comprehensive overview of the use of this compound for targeting glioblastoma multiforme, including quantitative data on its binding affinity and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro Binding Affinity of Cyclo(-RGDfK) and its Conjugates to Integrin αvβ3 in Glioblastoma Cells

| Compound/Derivative | Glioblastoma Cell Line | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Cyclo(-RGDfK) | U87MG | Competitive Binding | 0.94 | - | [2][7][8][9][10] |

| Cyclo(-RGDfK) | Purified Integrin | Isolated Integrin Binding | - | 41.70 | [3][9] |

| 111In-DOTA-EB-cRGDfK | U87MG | Competitive Binding | 71.7 | - | [11] |

| NOTA-(PEG)2-c(RGDfK) | U87MG | Competitive Binding | 444 ± 41 | - | [12] |

| NOTA-PEG4-SAA4-c(RGDfK) | U87MG | Competitive Binding | 288 ± 66 | - | [12] |

| 64Cu-NOTA-TP-c(RGDfK) | U87MG | Competitive Binding | 16 ± 8 | - | [13] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from its receptor. A lower IC50 value indicates a higher binding affinity. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and its receptor. A lower Kd value indicates a stronger binding affinity.

Table 2: In Vivo Tumor-to-Background Ratios of Radiolabeled Cyclo(-RGDfK) Derivatives in Glioblastoma Xenograft Models

| Radiotracer | Glioblastoma Model | Imaging Modality | Time Post-Injection | Tumor-to-Brain Ratio | Tumor-to-Muscle Ratio | Reference |

| 68Ga-DOTA-c(RGDfK) | U-87 MG Xenograft | PET/CT | Not Specified | 4.70 | - | [5] |

| 68Ga-RGD peptides (average) | U-87 MG Xenograft | PET/CT | 90 min | - | High | [5] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound or its conjugates on glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, C6)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

In Vitro Competitive Binding Assay

This protocol is used to determine the binding affinity (IC50) of this compound to integrin αvβ3 on glioblastoma cells.

Materials:

-

Glioblastoma cell line with high integrin αvβ3 expression (e.g., U87MG)

-

Radiolabeled competitor (e.g., 125I-echistatin or a radiolabeled RGD peptide)

-

This compound (unlabeled)

-

Binding buffer (e.g., Tris-HCl buffer with MnCl₂)

-

96-well filter plates

-

Gamma counter

Protocol:

-

Cell Preparation: Culture and harvest U87MG cells. Resuspend the cells in binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well filter plate, add:

-

50 µL of cell suspension.

-

50 µL of radiolabeled competitor at a fixed concentration.

-

50 µL of unlabeled this compound at various concentrations (serial dilutions).

-

For total binding, add 50 µL of binding buffer instead of the unlabeled competitor.

-

For non-specific binding, add a high concentration of unlabeled this compound.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

-

Radioactivity Measurement: After the final wash, measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the unlabeled this compound. Determine the IC50 value from the resulting sigmoidal curve.

In Vivo Glioblastoma Xenograft Model

This protocol outlines the establishment of an orthotopic glioblastoma xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Glioblastoma cell line (e.g., U87MG) engineered to express a reporter gene (e.g., luciferase)

-

Stereotactic apparatus

-

Anesthesia (e.g., isoflurane)

-

This compound formulation for injection

-

Bioluminescence imaging system

Protocol:

-

Cell Preparation: Culture U87MG-luciferase cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells/µL.

-

Animal Preparation and Tumor Implantation:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a small burr hole in the skull at a predetermined stereotactic coordinate corresponding to the desired brain region (e.g., striatum).

-

Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Withdraw the needle slowly and suture the scalp incision.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth non-invasively using bioluminescence imaging starting 5-7 days post-implantation.

-

Administer luciferin to the mice and image them using a bioluminescence imaging system.

-

Quantify the bioluminescent signal to track tumor progression.

-

-

Treatment:

-

Once the tumors are established (as confirmed by imaging), randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control via the desired route (e.g., intravenous, intraperitoneal). The dosage and frequency will depend on the specific experimental design.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study (based on tumor burden or a predetermined time point), euthanize the mice.

-

Excise the brains for histological and immunohistochemical analysis to further assess treatment efficacy.

-

Signaling Pathways

Integrin αvβ3 Signaling in Glioblastoma

The binding of this compound to integrin αvβ3 on glioblastoma cells competitively inhibits the binding of extracellular matrix (ECM) proteins, thereby disrupting the downstream signaling cascades that promote tumorigenesis.

Upon ligand binding, integrin αvβ3 clusters and recruits various signaling proteins to form focal adhesions. This leads to the activation of key downstream pathways, including:

-

Focal Adhesion Kinase (FAK) Pathway: FAK is a central mediator of integrin signaling. Its activation leads to the recruitment and activation of Src family kinases. The FAK/Src complex then phosphorylates numerous downstream targets, promoting cell migration, invasion, and survival.[4][14]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Integrin activation can stimulate the PI3K/Akt pathway, a critical signaling cascade that promotes cell survival by inhibiting apoptosis and regulating cell cycle progression.[15]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is another key signaling route activated by integrins. This pathway is heavily involved in regulating cell proliferation, differentiation, and survival.[15]

By blocking the initial ligand-binding step, this compound can effectively inhibit these pro-tumorigenic signaling pathways, leading to reduced glioblastoma cell proliferation, migration, and invasion, and potentially inducing apoptosis.

References

- 1. Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Integrin αVβ3 silencing sensitizes malignant glioma cells to temozolomide by suppression of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. targetmol.cn [targetmol.cn]

- 9. Cyclo(-RGDfK) | Integrin | TargetMol [targetmol.com]

- 10. This compound | Integrin | TargetMol [targetmol.com]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glpbio.com [glpbio.com]

Application Notes: Cyclo(-RGDfK) TFA in Anti-Angiogenesis Research

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2][3] A key regulator of this process is the integrin αvβ3, which is overexpressed on activated endothelial cells and various tumor cells.[2][4][5] Cyclo(-RGDfK) is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which makes it a potent and selective inhibitor of integrin αvβ3.[6][7][8][9] The trifluoroacetate (TFA) salt of Cyclo(-RGDfK) is often used to enhance the compound's stability and biocompatibility.[10] By binding to integrin αvβ3, Cyclo(-RGDfK) TFA blocks the downstream signaling pathways that mediate endothelial cell adhesion, migration, proliferation, and survival, thereby exerting its anti-angiogenic effects.[6] These application notes provide an overview of the mechanism, key quantitative data, and detailed protocols for utilizing this compound in anti-angiogenesis research.

Mechanism of Action

This compound selectively targets the integrin αvβ3 receptor on the surface of endothelial and tumor cells.[6][7][10] This binding competitively inhibits the interaction of the integrin with extracellular matrix (ECM) proteins like vitronectin. The inhibition of integrin-ECM binding disrupts the downstream signaling cascade, primarily involving Focal Adhesion Kinase (FAK) and the PI3K/Akt pathway.[11] This disruption leads to the inhibition of critical cellular processes required for angiogenesis, including cell migration, proliferation, and survival, and can induce apoptosis in endothelial cells.

Quantitative Data Summary

The efficacy of Cyclo(-RGDfK) as an integrin αvβ3 inhibitor has been quantified in various binding and functional assays. This data is crucial for determining appropriate experimental concentrations.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 0.94 nM | Integrin αvβ3 | [6][7][8] |

| K_D_ (monomer) | 41.70 nM | Purified Integrin αvβ3 | [4][10] |

| K_D_ (tetramer) | 3.87 nM | Purified Integrin αvβ3 | [4] |

Experimental Protocols

Here we provide detailed protocols for key in vitro assays to evaluate the anti-angiogenic properties of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells (e.g., HUVECs) to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.[3][12] Anti-angiogenic compounds inhibit this process.

Protocol:

-

Preparation:

-

Plate Coating:

-

Cell Treatment and Seeding:

-

Harvest HUVECs using a gentle dissociation reagent (e.g., Accutase or Trypsin/EDTA).[13]

-

Resuspend cells in the appropriate basal medium (e.g., EBM-2) at a concentration of 1-1.5 x 10⁵ cells/mL.

-

Prepare treatment conditions: Dilute this compound in the cell suspension to final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO or PBS) and a positive control inhibitor if available.

-

Gently add 100 µL of the cell suspension (containing 1-1.5 x 10⁴ cells) on top of the solidified BME.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically.

-

Capture images of the tube networks using an inverted microscope at 4x or 10x magnification.

-

Quantify the results using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Measure total tube length, number of nodes/junctions, and number of loops/meshes.[15]

-

Cell Migration (Transwell) Assay

This assay, also known as a Boyden chamber assay, measures the chemotactic migration of endothelial cells through a porous membrane. Anti-angiogenic agents will reduce the number of cells that migrate toward a chemoattractant.[16]

Protocol:

-

Preparation:

-

Culture HUVECs to ~80% confluency.

-

Serum-starve the cells for 4-24 hours in a basal medium containing 0.5% FBS.

-

Rehydrate transwell inserts (e.g., 24-well format, 8.0 µm pore size) according to the manufacturer's instructions.

-

-

Assay Setup:

-

Prepare the chemoattractant solution: Add a chemoattractant (e.g., 10% FBS or 20 ng/mL VEGF) to the basal medium.

-

Prepare treatment conditions: Add various concentrations of this compound and a vehicle control to the chemoattractant solution.

-

Add 600 µL of the appropriate treatment/control solution to the lower wells of the 24-well plate.

-

Harvest and resuspend the serum-starved HUVECs in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension (1 x 10⁵ cells) to the top of each transwell insert.

-

-

Incubation and Staining:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours.[17]

-

After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.[17]

-

Stain the cells by immersing the insert in 0.2% crystal violet solution for 5-10 minutes.[16]

-

Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

-

Analysis:

-

Image the underside of the membrane using a light microscope.

-

Count the number of migrated cells in several representative fields for each insert.

-

Calculate the average number of migrated cells per field and compare treatment groups to the control.

-

Endothelial Cell Apoptosis Assay

This assay quantifies the induction of apoptosis (programmed cell death) in endothelial cells following treatment with a test compound. It typically uses flow cytometry to detect markers of apoptosis, such as Annexin V binding to exposed phosphatidylserine.[18]

Protocol:

-

Cell Seeding and Treatment:

-

Seed HUVECs in 6-well plates at a density that will result in 60-70% confluency after 24 hours.

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate for the desired treatment period (e.g., 24 or 48 hours).[19]

-

-

Cell Harvesting and Staining:

-

Collect the culture supernatant, which contains floating (potentially apoptotic or necrotic) cells.

-

Wash the adherent cells with PBS and detach them using a gentle method (e.g., Accutase or Trypsin).

-

Combine the detached cells with their corresponding supernatant.[18]

-

Centrifuge the cell suspension at ~500 x g for 5 minutes and discard the supernatant.[18]

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[20]

-

-

Staining and Flow Cytometry:

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor 488) and 2 µL of Propidium Iodide (PI) solution (1 mg/mL) to the cell suspension.[18][20]

-

Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.[21]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[21]

-

-

Data Analysis:

-

Gate the cell populations to distinguish between:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Calculate the percentage of cells in each quadrant and compare the percentage of apoptotic cells (early + late) across treatment groups.

-

References

- 1. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK) PET Study with Immunohistochemical Confirmation [mdpi.com]

- 3. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. glpbio.com [glpbio.com]

- 12. amsbio.com [amsbio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclo(-RGDfK) TFA Binding Analysis by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-RGDfK) TFA is a synthetic cyclic peptide that acts as a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1] These integrins are cell surface receptors that play a crucial role in cell adhesion, migration, proliferation, and survival. Notably, αvβ3 integrin is often overexpressed in various cancer cells and during angiogenesis, making it a prime target for cancer therapy and diagnostic imaging.[2][3] This document provides a detailed protocol for assessing the binding of this compound to cells expressing αvβ3 integrin using flow cytometry, a powerful technique for single-cell analysis.

The methodology described herein is a competitive binding assay. Since this compound is not intrinsically fluorescent, this assay quantifies its binding by measuring its ability to compete with a known fluorescently-labeled RGD-containing ligand for binding to the integrin receptor.[4][5]

Quantitative Data Summary

The following table summarizes the binding affinities of Cyclo(-RGDfK) and related fluorescently-labeled RGD peptides for αvβ3/αvβ5 integrins, as determined by various in vitro assays.

| Compound | Assay Type | Cell Line/Target | IC50 (nM) | Kd (nM) | Reference |

| This compound | Not Specified | αvβ3 integrin | 0.94 | [3][6] | |

| Cyclo(-RGDfK) | Not Specified | αvβ3 integrin | 1.33 | [7] | |

| Cyclo(-RGDfK) | Displacement Assay | U87MG cells | 414 ± 36 | [1] | |

| Cyclo(-RGDfK) | Not Specified | Purified integrin | 41.70 | [8] | |

| FITC-Galacto-RGD2 | Displacement Assay | U87MG cells | 28 ± 8 | [1][9] | |

| FITC-3P-RGD2 | Displacement Assay | U87MG cells | 32 ± 7 | [1][9] | |

| FITC-RGD2 | Displacement Assay | U87MG cells | 89 ± 17 | [1][9] |

Experimental Protocols

Cell Line Selection and Culture

A critical first step is the selection of a cell line with well-characterized and high expression of αvβ3 integrin. The human glioblastoma cell line U87MG is a commonly used and well-validated model for such studies.[10][11]

-

Cell Line: U87MG (human glioblastoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Competitive Flow Cytometry Binding Assay

This protocol details the steps to quantify the binding of unlabeled this compound by measuring its competition with a fluorescently labeled RGD peptide (e.g., FITC-conjugated cyclic RGD peptide).

Materials:

-

U87MG cells

-

This compound

-

Fluorescently labeled cyclic RGD peptide (e.g., FITC-c(RGDfK))

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

Bovine Serum Albumin (BSA)

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer

Buffers and Solutions:

-

Cell Staining Buffer: PBS containing 0.1% (w/v) BSA. Keep on ice.

-

This compound Stock Solution: Prepare a 1 mM stock solution in sterile water or an appropriate solvent. Store at -20°C.

-

Fluorescent RGD Peptide Stock Solution: Prepare a stock solution as per the manufacturer's instructions. Protect from light and store at -20°C or below.

Protocol:

-

Cell Preparation:

-

Harvest U87MG cells using Trypsin-EDTA and neutralize with culture medium.

-

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Cell Staining Buffer and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL.

-

-

Competitive Binding Incubation:

-

Prepare serial dilutions of this compound in Cell Staining Buffer to achieve a range of final concentrations for the competition assay (e.g., from 1 nM to 10 µM).

-

In flow cytometry tubes, add 100 µL of the U87MG cell suspension (1 x 10^5 cells).

-

To each tube, add 50 µL of the corresponding this compound dilution.

-

Add 50 µL of the fluorescently labeled RGD peptide at a fixed concentration (the concentration should be at or below its Kd for optimal competition).

-

Include the following controls:

-

Total Binding: Cells + fluorescent RGD peptide only.

-

Non-specific Binding: Cells + fluorescent RGD peptide + a large excess of unlabeled this compound (e.g., 1000-fold higher than the fluorescent peptide).

-

Unstained Cells: Cells only.

-

-

Gently vortex the tubes and incubate on ice for 35-40 minutes, protected from light.[10]

-

-

Washing:

-

After incubation, wash the cells three times with 1 mL of ice-cold Cell Staining Buffer.[10] Centrifuge at 300 x g for 5 minutes at 4°C between each wash.

-

After the final wash, resuspend the cell pellet in 300-500 µL of Cell Staining Buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC).

-

Record the fluorescence intensity (e.g., in the FITC channel) for at least 10,000 gated events per sample.

-

-

Data Analysis:

-

Calculate the Mean Fluorescence Intensity (MFI) for each sample.

-

Determine the specific binding by subtracting the MFI of the non-specific binding control from the MFI of all other samples.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of this compound.

-

Visualizations

Experimental Workflow

Caption: Flow cytometry competitive binding assay workflow.

Integrin αvβ3 Signaling Pathway

Caption: Simplified αvβ3 integrin signaling pathway.

References

- 1. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo(-RGDfK) | αvβ3整合素抑制剂 | MCE [medchemexpress.cn]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Cyclo(-RGDfK) TFA for Tumor Metastasis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-RGDfK) TFA is a potent and selective antagonist of αvβ3 integrin, a cell surface receptor critically involved in tumor progression, angiogenesis, and metastasis.[1][2][3][4] The cyclic pentapeptide Cyclo(-RGDfK) specifically targets the αvβ3 integrin, which is overexpressed on various tumor cells and activated endothelial cells.[1][5] By blocking the binding of extracellular matrix (ECM) proteins like vitronectin and fibronectin to αvβ3 integrin, this compound effectively inhibits key processes in metastasis, including cell adhesion, migration, and invasion.[3][4] These application notes provide a comprehensive overview of the use of this compound as a tool for studying tumor metastasis, including detailed experimental protocols and quantitative data. The trifluoroacetic acid (TFA) salt form of Cyclo(-RGDfK) enhances the compound's stability and biocompatibility.[6]

Mechanism of Action

This compound exerts its anti-metastatic effects by competitively inhibiting the binding of RGD-containing ECM proteins to αvβ3 integrin. This blockade disrupts downstream signaling pathways crucial for cell motility and survival. Key signaling cascades affected include the PI3K/Akt and MAPK/MMP-9 pathways, which regulate cell proliferation, migration, and invasion.[7]

Mechanism of Action Diagram

Caption: Inhibition of αvβ3 integrin signaling by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound, demonstrating its high affinity and potency for αvβ3 integrin.

Table 1: Binding Affinity and Potency

| Parameter | Value | Target | Reference |

| IC50 | 0.94 nM | αvβ3 Integrin | [2][8][9][10] |

| IC50 | 1.33 nM | αvβ3 Integrin | [11] |

| KD | 41.70 nM | Purified αvβ3 Integrin | [6] |

Experimental Protocols

Here we provide detailed protocols for key in vitro and in vivo experiments to study the effects of this compound on tumor metastasis.

In Vitro Assays

1. Cell Adhesion Assay

This assay measures the ability of tumor cells to adhere to an ECM-coated surface and the inhibitory effect of this compound.

Experimental Workflow: Cell Adhesion Assay

Caption: Workflow for the cell adhesion assay.

Protocol:

-